molecular formula C6H11NO B13641533 1-[1-(Methylamino)cyclopropyl]ethanone

1-[1-(Methylamino)cyclopropyl]ethanone

Cat. No.: B13641533
M. Wt: 113.16 g/mol
InChI Key: GMUVGPWZTOXSIG-UHFFFAOYSA-N
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Description

1-[1-(methylamino)cyclopropyl]ethan-1-one is an organic compound with a unique structure that includes a cyclopropyl ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(methylamino)cyclopropyl]ethan-1-one typically involves the reaction of cyclopropyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of 1-[1-(methylamino)cyclopropyl]ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(methylamino)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl carboxylic acids, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-[1-(methylamino)cyclopropyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(methylamino)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl methyl ketone: Shares the cyclopropyl ring but lacks the methylamino group.

    Methyl cyclopropyl ketone: Similar structure but different functional groups.

Uniqueness

1-[1-(methylamino)cyclopropyl]ethan-1-one is unique due to the presence of both the cyclopropyl ring and the methylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-[1-(methylamino)cyclopropyl]ethanone

InChI

InChI=1S/C6H11NO/c1-5(8)6(7-2)3-4-6/h7H,3-4H2,1-2H3

InChI Key

GMUVGPWZTOXSIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)NC

Origin of Product

United States

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